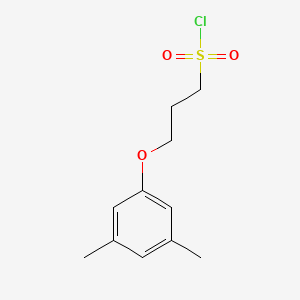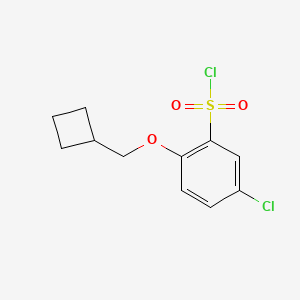
3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride
Descripción general
Descripción
“3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride” is a chemical compound with the CAS No. 1018340-65-2 . It has a molecular weight of 262.75 and a molecular formula of C11H15ClO3S . This compound is used in various scientific research, including organic synthesis, drug discovery, and material science .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride” consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms could not be found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications
Synthesis of Novel Substituted 1,5-Benzothiazepines : A study described the efficient synthesis of novel 1,5-benzothiazepines incorporating the sulfonyl group. This synthesis involved the reaction of 1,4-dioxane-6-sulfonyl chloride with various propane-1,3-diones, demonstrating the compound's utility in creating benzothiazepines with potential pharmaceutical applications (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Development of Sulfonated Block Copolymers for Fuel-Cell Applications : In a study exploring materials for fuel-cell applications, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized using bis(4-fluorophenyl)sulfone and 2,2-bis(4-hydroxy-3,5-dimethylpheny)propane, highlighting the role of such compounds in creating high-performance materials for fuel cells (Bae, Miyatake, & Watanabe, 2009).
Polymer Chemistry and Material Science
Salt Response and Rheological Behavior of Copolymers : A study utilized a sulfobetaine derivative for copolymerizing with acrylamide, examining the salt-responsive behaviors and rheological properties of the resulting copolymers. This research underscores the significance of such compounds in creating smart materials sensitive to environmental changes (Ye, Song, & Zheng, 2016).
Ionic Liquid Applications in Organic Synthesis : Research on the use of ionic liquid triethylamine-bonded sulfonic acid demonstrated its efficiency as a catalyst for various organic transformations. The study provided insights into using ionic liquids as green catalysts in organic chemistry, which can include the use of compounds like 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride (Zare et al., 2012).
Chemical Synthesis and Analysis
Synthesis of Sulfonated Bicyclic Dioxetanes : Another study involved the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcasing the compound's utility in the preparation of chemiluminescent materials, which has potential applications in analytical chemistry (Watanabe et al., 2010).
Preparation of Anionic Pentacoordinate Triorganotin(IV) Compounds : A study on the synthesis of triorganostannanes revealed the role of compounds like 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride in creating pentacoordinate stannate complexes, useful in organometallic chemistry (Suzuki, Son, Noyori, & Masuda, 1990).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9-6-10(2)8-11(7-9)15-4-3-5-16(12,13)14/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKHSEMSEBUMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)

![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)

